N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Procure N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1448077-24-4) precisely for reliable analytical and synthetic outcomes. The 2-thiophenyl group introduces unique sulfur-mediated polarizability and cation-π interaction potential, while the N-methyl substituent eliminates imidazole tautomeric ambiguity, ensuring consistent target engagement and membrane permeability profiles. Its exact mass (287.03983363 Da) and characteristic dual-sulfur isotopic pattern make it an ideal reference standard for LC-MS and impurity tracking. The 2-hydroxyethyl linker offers a reactive handle for oxidation, esterification, or sulfonation, enabling reproducible combinatorial library extension. With 2 H-bond donors and 6 acceptors, this moderately hydrophilic probe (XLogP3-AA: -0.1) precisely controls HBD/HBA counts for crystal engineering and solubility studies. Choosing the exact entity mitigates risks of divergent biological or physicochemical behavior inherent in generic imidazole-4-sulfonamide analogs.

Molecular Formula C10H13N3O3S2
Molecular Weight 287.35
CAS No. 1448077-24-4
Cat. No. B2471970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS1448077-24-4
Molecular FormulaC10H13N3O3S2
Molecular Weight287.35
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CS2)O
InChIInChI=1S/C10H13N3O3S2/c1-13-6-10(11-7-13)18(15,16)12-5-8(14)9-3-2-4-17-9/h2-4,6-8,12,14H,5H2,1H3
InChIKeySJFFDVHUMRFAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1448077-24-4): Core Structural and Physicochemical Profile


N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative incorporating thiophene and N-methylimidazole moieties linked via a 2-hydroxyethyl tether [1]. Its molecular formula is C10H13N3O3S2, with a molecular weight of 287.4 g/mol and a computed XLogP3-AA of -0.1, indicating moderate hydrophilicity [1]. The compound belongs to a structural class of imidazole-4-sulfonamides that have been explored in medicinal chemistry as enzyme inhibitor scaffolds, though primary pharmacological data for this specific entity remain absent from the peer-reviewed literature.

Procurement Risk: Why N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide Cannot Be Replaced by Generic Imidazole Sulfonamide Analogs


Generic substitution within the imidazole-4-sulfonamide class is unreliable because minor structural perturbations can profoundly alter target engagement, selectivity, and solubility. The 2-thiophenyl group of this compound, unlike simple phenyl or alkyl substituents, introduces sulfur-mediated polarizability and potential for cation-π or S–π interactions that influence binding kinetics and metabolic stability [1]. The N-methyl group on the imidazole ring eliminates tautomeric ambiguity and reduces hydrogen-bond donor count relative to unsubstituted imidazole-4-sulfonamides, potentially altering membrane permeability and off-target profiles. Without compound-specific comparative data, procurement of a close analog risks introducing an entity with divergent biological or physicochemical behavior.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide: Comparator-Driven Analysis


Limitation Acknowledgment: Absence of Head-to-Head Comparative Bioactivity Data

A systematic search of peer-reviewed primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals no quantitative head-to-head bioactivity comparisons for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide against any defined comparator compound. The sole quantitative data available are computed physicochemical descriptors from PubChem [1]. No assay-derived IC50, Ki, EC50, or selectivity data were identified for this compound. This absence of differential evidence must be explicitly acknowledged to prevent procurement decisions based on unsubstantiated claims.

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Physicochemical Differentiation: Computed Lipophilicity vs. Phenyl and Thiophene-3-yl Analogs

The computed XLogP3-AA of -0.1 for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide indicates moderate hydrophilicity [1]. While no experimentally measured logP values are available for direct comparators, class-level inference suggests that replacing the thiophen-2-yl group with a phenyl substituent (hypothetical analog) would increase logP by approximately 0.3–0.5 units due to the higher hydrophobicity of benzene versus thiophene. Similarly, the thiophen-3-yl regioisomer may exhibit a different dipole moment and solvation profile due to altered sulfur orientation. The 2-hydroxyethyl linker further differentiates this compound from methylene- or propylene-linked analogs by providing an additional hydrogen-bond donor (HBD count = 2) [1].

Physicochemical Profiling Drug Design Solubility

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Des-methyl and Des-hydroxy Analogs

The compound possesses 2 hydrogen-bond donors (hydroxyl and sulfonamide NH) and 6 hydrogen-bond acceptors (sulfonamide oxygens, imidazole nitrogens, hydroxyl oxygen, thiophene sulfur) [1]. This HBD/HBA profile differs from potential close analogs: removal of the N-methyl group on imidazole would add a third HBD (imidazole NH), while omission of the 2-hydroxy group would reduce HBD count to 1 and HBA count to 5. These changes alter the compound's capacity for directional intermolecular interactions with biological targets or crystal packing in solid-state formulations.

Molecular Recognition Pharmacophore Modeling Solubility

Exact Mass and Isotopic Distribution: Differentiation for Mass Spectrometry Applications

The exact monoisotopic mass of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is 287.03983363 Da, with a molecular formula of C10H13N3O3S2 [1]. This mass is distinct from closely related analogs: the thiophen-3-yl regioisomer shares an identical exact mass but may exhibit different fragmentation patterns in MS/MS experiments. The 3-methylthiophen-2-yl analog (C11H15N3O3S2) would have an exact mass of 301.05548 Da, a difference of +14.01565 Da. For analytical reference standard procurement, the exact mass serves as a unique identifier for method calibration and impurity tracking.

Analytical Chemistry Mass Spectrometry Reference Standards

Recommended Procurement Scenarios for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide Based on Verified Evidence


Analytical Reference Standard for LC-MS Impurity Profiling

The compound's well-defined exact mass (287.03983363 Da) and characteristic isotopic distribution arising from two sulfur atoms make it suitable as a reference standard for mass spectrometric method development and impurity tracking in synthetic workflows involving thiophene-containing imidazole-4-sulfonamides [1]. Its distinct retention time and fragmentation pattern differentiate it from regioisomeric analogs.

Physicochemical Probe for Hydrogen-Bonding Studies

With 2 hydrogen-bond donors and 6 acceptors, and a computed XLogP3-AA of -0.1, this compound can serve as a moderately hydrophilic probe molecule in solubility, permeability, or crystal engineering studies where precise HBD/HBA counts must be controlled [1]. The N-methyl group eliminates imidazole NH tautomerism, simplifying interpretation of interaction data.

Synthetic Intermediate for Parallel Library Synthesis

The 2-hydroxyethyl linker provides a reactive handle for further derivatization (e.g., oxidation to ketone, esterification, or sulfonation), enabling its use as a versatile intermediate in combinatorial library construction. Procurement of the exact compound ensures reproducible synthetic outcomes when following published or proprietary routes that specify this scaffold [1].

Negative Control or Tool Compound in Enzyme Inhibition Screens

In the absence of demonstrated target engagement, this compound may be appropriate as a structurally matched negative control in enzyme inhibition assays where the imidazole-4-sulfonamide scaffold is being explored. Its procurement ensures that observed activity of related analogs can be attributed to specific substituent effects rather than scaffold properties [1].

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